Manganese iodide tetrahydrate

Vue d'ensemble

Description

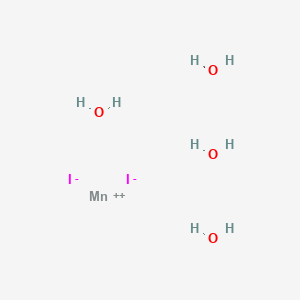

Manganese iodide tetrahydrate is a chemical compound composed of manganese and iodide with the formula MnI₂·4H₂O. It is a pink solid in its tetrahydrate form, while the anhydrous derivative is beige . This compound features octahedral manganese centers and is distinct from other manganese halides due to its trans configuration .

Méthodes De Préparation

Manganese iodide tetrahydrate can be synthesized by treating manganese(II) carbonate with hydriodic acid. The reaction proceeds as follows :

MnCO3+2HI→MnI2+H2O+CO2

The anhydrous form can be produced by dehydration in a vacuum . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency.

Analyse Des Réactions Chimiques

Manganese iodide tetrahydrate undergoes various chemical reactions, including:

Oxidation: The iodide ion in this compound can be oxidized to iodine under the influence of light and air.

Thermal Decomposition: When heated to around 90°C in a vacuum, this compound decomposes to manganese(II) iodide and water.

Common reagents used in these reactions include hydriodic acid for synthesis and oxidizing agents for oxidation reactions. The major products formed from these reactions are manganese(II) iodide and iodine.

Applications De Recherche Scientifique

Industrial Applications

-

Organic Synthesis

- Manganese iodide tetrahydrate is utilized as a reagent in organic synthesis. It serves as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of cyclic compounds. Its ability to facilitate the formation of carbon-iodine bonds makes it valuable in creating iodinated organic compounds .

- Material Science

- Dyes and Pigments

- Pharmaceuticals

Case Study 1: Organic Synthesis

A study published in ChemInform highlights the use of this compound in synthesizing complex organic molecules. The researchers demonstrated that this compound could effectively catalyze reactions leading to high yields of desired products, showcasing its utility in synthetic organic chemistry .

Case Study 2: Material Science

Research conducted by American Elements illustrates the application of this compound in creating manganese oxide nanostructures for energy applications. The study found that these nanostructures exhibited enhanced electrochemical properties when used as cathode materials in lithium-ion batteries, significantly improving charge-discharge cycles .

Mécanisme D'action

The mechanism by which manganese iodide tetrahydrate exerts its effects involves the interaction of manganese ions with various molecular targets. Manganese ions can participate in redox reactions, influencing cellular processes and enzyme activities . The pathways involved include oxidative stress response and metal ion homeostasis.

Comparaison Avec Des Composés Similaires

Manganese iodide tetrahydrate can be compared with other manganese halides such as manganese(II) chloride and manganese(II) bromide. Unlike manganese(II) chloride and manganese(II) bromide, which are cis-configured, this compound is trans-configured . This unique configuration affects its chemical properties and reactivity.

Similar Compounds

- Manganese(II) chloride (MnCl₂)

- Manganese(II) bromide (MnBr₂)

- Manganese(II) fluoride (MnF₂)

- Iron(II) iodide (FeI₂)

- Cobalt(II) iodide (CoI₂)

This compound stands out due to its distinct configuration and specific applications in various fields.

Activité Biologique

Manganese iodide tetrahydrate (MnI₂·4H₂O) is a manganese compound that has garnered attention for its biological activity, particularly its roles in enzymatic functions and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has a molar mass of 308.746 g/mol and consists of manganese ions coordinated with iodide and water molecules. Its structural characteristics have been studied using various crystallographic techniques, revealing insights into its ionic interactions and stability in solution .

Biological Roles of Manganese

Manganese is an essential trace element that acts as a cofactor for numerous enzymes involved in critical biological processes. These include:

- Oxidoreductases : Enzymes that facilitate oxidation-reduction reactions.

- Transferases : Enzymes that transfer functional groups between molecules.

- Hydrolases : Enzymes that catalyze hydrolysis reactions.

Specific enzymes that require manganese include superoxide dismutase (MnSOD), arginase, and pyruvate carboxylase . Manganese contributes to antioxidant defense mechanisms, metabolic regulation, and neuronal function.

Enzymatic Activation

Manganese ions can activate various metalloenzymes by binding to substrates or proteins, inducing conformational changes necessary for catalytic activity . For instance, MnSOD plays a crucial role in mitigating oxidative stress by converting superoxide radicals into less harmful molecules.

Neurotoxicity and Oxidative Stress

While manganese is essential for health, excessive exposure can lead to neurotoxic effects. Studies have shown that high levels of manganese can inhibit acetylcholinesterase (AChE) activity, leading to increased oxidative stress and neuroinflammation . This relationship underscores the importance of maintaining appropriate manganese levels for neurological health.

Bactericidal Activity

Research has demonstrated that acidic solutions containing manganese and iodide ions exhibit significant bactericidal activity against Staphylococcus aureus, a common skin pathogen. This suggests potential clinical applications for treating skin conditions exacerbated by bacterial infections . The study indicated that even low concentrations of these ions could effectively reduce bacterial populations when combined in acidic environments.

Neurotoxic Effects

A study examining the effects of manganese exposure in rats found that multiple doses led to increased oxidative stress markers and altered protein expressions associated with neuroinflammation. Notably, after eight doses, there was a decrease in protective proteins like Mn-SOD, indicating a potential threshold for neurotoxic effects . This highlights the dual nature of manganese as both beneficial in trace amounts and harmful at elevated levels.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Enzyme Activation | Cofactor for metalloenzymes | Essential for MnSOD, arginase, pyruvate carboxylase |

| Antioxidant Defense | Reduces oxidative stress | Involved in superoxide dismutation |

| Bactericidal Properties | Synergistic effect with iodide in acidic pH | Effective against Staphylococcus aureus |

| Neurotoxicity | Inhibition of AChE leads to oxidative stress | Increased biomarkers after multiple doses |

Propriétés

IUPAC Name |

manganese(2+);diiodide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZJNPHDXBLNHA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Mn+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8I2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158726 | |

| Record name | Manganese iodide tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-37-2 | |

| Record name | Manganese iodide tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese iodide tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE IODIDE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H13JJE2JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.